Thioglycolic Acid n-Octyl Ester Thioglycolic Acid n-Octyl Ester
Brand Name: Vulcanchem
CAS No.: 7664-80-4
VCID: VC3707563
InChI: InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3
SMILES: CCCCCCCCOC(=O)CS
Molecular Formula: C10H20O2S
Molecular Weight: 204.33 g/mol

Thioglycolic Acid n-Octyl Ester

CAS No.: 7664-80-4

Cat. No.: VC3707563

Molecular Formula: C10H20O2S

Molecular Weight: 204.33 g/mol

* For research use only. Not for human or veterinary use.

Thioglycolic Acid n-Octyl Ester - 7664-80-4

Specification

CAS No. 7664-80-4
Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
IUPAC Name octyl 2-sulfanylacetate
Standard InChI InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3
Standard InChI Key MADOXCFISYCULS-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)CS
Canonical SMILES CCCCCCCCOC(=O)CS

Introduction

Chemical Identity and Properties

Thioglycolic Acid n-Octyl Ester, also known as Octyl Thioglycolate, is an organic compound with IUPAC name octyl 2-sulfanylacetate. The compound contains both a thiol group and an ester linkage, which contributes to its unique chemical reactivity and functional applications. The thiol group (-SH) attached to a methylene group is connected to a carbonyl group that forms an ester bond with the n-octyl chain, creating its distinctive molecular architecture that enables diverse chemical interactions. This structural arrangement gives the compound its characteristic properties that make it valuable in various industrial and research settings.

The compound exhibits notable physical and chemical properties that define its behavior in different environments and applications. As a clear, colorless to almost colorless liquid, it possesses specific handling requirements due to its moisture sensitivity. The reactivity of the thiol group makes this compound particularly useful in certain chemical processes while also necessitating specific storage conditions to maintain stability. The presence of the octyl chain contributes to its solubility profile, affecting its behavior in various solvents and its compatibility with different materials and systems.

Thioglycolic acid, the parent compound of this ester, demonstrates dual properties of a mercaptan and a carboxylic acid, with the hydrogen atom of the mercapto group being particularly acidic and active . The esterification with the n-octyl group modifies these properties while maintaining the reactivity of the thiol group. This balance of reactivity and stability makes the compound valuable for various applications where controlled chemical reactions are desired. The following table summarizes the key identifiers and properties of Thioglycolic Acid n-Octyl Ester:

PropertyValue
CAS Number7664-80-4
Molecular FormulaC₁₀H₂₀O₂S
Molecular Weight204.33 g/mol
IUPAC Nameoctyl 2-sulfanylacetate
Physical StateClear, colorless to almost colorless liquid
Standard InChIInChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3
Standard InChIKeyMADOXCFISYCULS-UHFFFAOYSA-N
SMILESCCCCCCCCOC(=O)CS
PubChem Compound ID76023

Synthesis Methods

The synthesis of Thioglycolic Acid n-Octyl Ester can be accomplished through several routes, with esterification being the most common approach. The traditional method involves the reaction of thioglycolic acid with n-octanol in the presence of an acid catalyst, where the water formed during the reaction is typically removed azeotropically using a water separator to drive the equilibrium toward the formation of the ester product . This approach represents the industrial standard for producing thioglycolic acid esters due to its efficiency and scalability. The reaction conditions, including temperature, catalyst concentration, and reagent ratios, significantly influence the yield and purity of the final product.

Patent literature describes an improved process for preparing thioglycolic acid alkyl esters that employs specific workup procedures to enhance product quality. One such method involves treating the reaction mixture with a basic ion exchanger after the esterification reaction is complete . This treatment helps remove impurities and unreacted starting materials, resulting in a higher quality product with fewer contaminants. The process improvements described in various patents demonstrate the ongoing refinement of synthesis methods to achieve better efficiency and product purity. These advancements are crucial for commercial production of Thioglycolic Acid n-Octyl Ester with consistent quality.

An alternative synthetic approach involves the reaction of thioglycolic acid with a trialkylamine to form a thialkylammonium salt, followed by reaction with an ester of a haloacetic acid. A specific example from patent literature details the reaction of thioglycolic acid with triethylamine in a 1:2 molar ratio in benzene solvent, followed by the addition of n-octylchloroacetate . This method produced mono-n-octylthiodiacetate with a yield of 81.7% . The reaction proceeds through the formation of a triethylammonium thioglycolate intermediate, which then reacts with the haloacetic ester to form the desired product. This alternative route provides another viable option for synthesizing thioglycolic acid esters with good yields.

Research in the field has identified optimal conditions for the esterification reaction of thioglycolic acid with various alcohols, including n-octanol, to achieve the highest yields of the corresponding esters . These conditions typically involve controlling parameters such as temperature, reaction time, catalyst type and concentration, and the ratio of reactants. Scientists have explored various catalysts, including mineral acids, ion-exchange resins, and enzyme catalysts, to improve the efficiency and selectivity of the esterification process. These ongoing research efforts continue to refine synthesis methods for thioglycolic acid esters, making them more accessible for various applications.

Industrial Applications

Thioglycolic Acid n-Octyl Ester serves important functions in the plastics industry, particularly as an additive that counteracts embrittlement under incident light . When incorporated into polymer formulations, it helps stabilize the material against degradation caused by light exposure, making it valuable for producing durable plastic materials intended for outdoor use or exposure to strong lighting conditions. The compound's ability to prevent light-induced embrittlement is attributed to its molecular structure, particularly the presence of the sulfur atom, which can act as a radical scavenger and interrupt degradation processes. This application demonstrates the compound's value in extending the service life of plastic products.

The corrosion inhibition properties of thioglycolic acid esters, including the n-octyl variant, make them valuable in various industrial settings where metal protection is required . The sulfur atom in these compounds plays a crucial role in their inhibitory properties, allowing them to form protective layers on metal surfaces that prevent corrosive processes. The effectiveness of thioglycolic acid esters as corrosion inhibitors has been documented in research studies, with variations in the alkyl chain length affecting the efficiency of protection. This application is particularly valuable in industries where metal components are exposed to potentially corrosive environments, such as maritime settings, oil and gas processing, and chemical manufacturing.

In polymer production, particularly for vinyl chloride polymers, thioglycolic acid esters function as effective stabilizers that enhance processing characteristics and product quality . These compounds help prevent undesired reactions during polymerization and processing, leading to more consistent results and improved material properties. The specific molecular interactions between the thioglycolic acid ester and the polymer system contribute to its stabilizing effect. This application represents a significant industrial use that leverages the compound's unique chemical properties to address practical challenges in polymer manufacturing.

Beyond these established applications, emerging research suggests potential uses of thioglycolic acid esters in medicinal chemistry as carriers for drug transport . Additionally, these compounds serve as valuable synthons in the preparation of various heterocyclic compounds with potential pharmaceutical applications . These newer application areas demonstrate the ongoing exploration of thioglycolic acid esters in diverse fields, expanding their utility beyond traditional industrial uses. As research continues, it is likely that additional applications will emerge that take advantage of the compound's distinctive chemical properties.

Research Findings and Developments

Scientific investigations have provided valuable insights into the synthesis and applications of Thioglycolic Acid n-Octyl Ester. Research on synthesis optimization has explored various reaction conditions and catalysts to improve yield and purity. One notable finding from patent literature describes achieving an 81.7% yield of mono-n-octylthiodiacetate using a reaction of thioglycolic acid with triethylamine followed by n-octylchloroacetate . This research demonstrates the feasibility of alternative synthesis routes beyond direct esterification and provides valuable information for process development. The ongoing refinement of synthesis methods continues to enhance the accessibility and quality of this important chemical compound.

Studies on structure-property relationships have elucidated how the molecular structure of thioglycolic acid esters influences their performance in various applications. The n-octyl ester, with its moderate chain length, exhibits a balance of properties that makes it suitable for diverse uses. Research has shown that the presence of the sulfur atom significantly affects the inhibitory properties of these compounds, particularly their effectiveness as corrosion inhibitors . This understanding guides the selection of specific thioglycolic acid esters for particular applications based on their structural features and expected performance characteristics. Structure-property relationships continue to be an active area of research for optimizing these compounds for specific uses.

The table below summarizes key research findings related to Thioglycolic Acid n-Octyl Ester:

Research AreaKey FindingsSource
Synthesis Methods81.7% yield achieved using triethylamine method
Synthesis ImprovementsIon exchanger workup enhances product quality
Application MechanismsEffective in counteracting plastic embrittlement under light exposure
Structure-Property RelationsSulfur atom contributes to corrosion inhibition properties
Stability ConsiderationsRequires inert gas and cool, dark conditions for stability
Safety ProfileClassified as toxic if swallowed, in contact with skin, or inhaled

Recent developments in analytical techniques have enabled more detailed characterization of Thioglycolic Acid n-Octyl Ester and its behavior in various systems. Advanced spectroscopic methods, chromatographic techniques, and computational modeling approaches provide researchers with powerful tools for studying these compounds. The resulting data enhance our understanding of reaction mechanisms, interaction patterns, and performance characteristics, supporting more rational and efficient application of these compounds. These analytical advances continue to drive progress in the field, enabling more precise control and optimization of thioglycolic acid esters in various contexts.

The growing body of research on thioglycolic acid esters continues to expand our understanding of these versatile compounds and their potential applications. Emerging areas of interest include their role in drug delivery systems, their utility as building blocks for complex organic molecules, and their performance in advanced materials applications. These newer research directions suggest that Thioglycolic Acid n-Octyl Ester and related compounds will continue to find new uses and applications as scientific investigation progresses. The ongoing discovery of novel properties and applications ensures that these compounds remain an active area of chemical research and development.

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